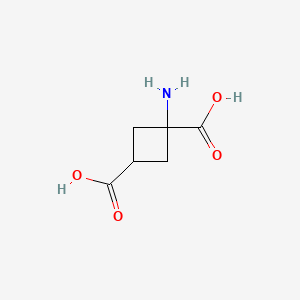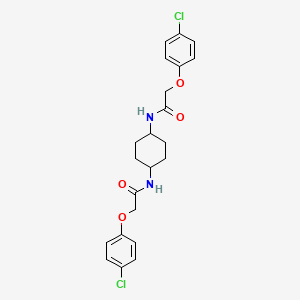
2,4-Tolylene diisothiocyanate
概要
説明
Synthesis Analysis
The synthesis of 2,4-tolylene diisothiocyanate involves catalytic systems that show a synergetic effect, particularly in reactions with macrodiols. A reaction model has been developed to understand the polyaddition reaction of 2,4-tolylene diisothiocyanate with macrodiols, catalyzed by a system involving tin organic catalysts and tertiary amines, showing a strong correlation with experimental data (Sojecki & Trzciński, 2000).
Molecular Structure Analysis
NMR analysis has played a crucial role in understanding the molecular structure of tolylene-2,4-diisocyanate and its reaction products. Through the precise identification of chemical shifts, the structure of intermediates and final products in reactions with methanol has been elucidated, providing insight into the kinetics of these reactions (Yang et al., 2010).
Chemical Reactions and Properties
The reactivity of 2,4-tolylene diisothiocyanate with various reagents has been explored, revealing unusual reactivity patterns. For instance, the reaction with 4-dimethylaminopyridine leading to an intramolecularly N-coordinated silylene showcases the compound's unique reactivity and the potential for isomerization to form a zwitterionic silyl anion (Yamaguchi & Sekiguchi, 2011).
Physical Properties Analysis
Investigations into the conversion of tolylene-2,4-diisocyanate into urethane derivatives have provided valuable information on the physical properties of the resulting polymers. The analysis of oligomers through mass spectroscopy and gel permeation chromatography has helped in understanding the molecular weights and composition of these materials, which is crucial for their application in various industries (Ciemniak, Lesiak, & Balewski, 1986).
Chemical Properties Analysis
The chemical properties of 2,4-tolylene diisothiocyanate, particularly in terms of its coupling reactivity, have been demonstrated through its use as a coupling reagent in the passive hemagglutination reaction. Its ability to sensitize erythrocytes with protein antigens highlights its functional versatility and the specificity of its chemical reactivity (Gyenes & Sehon, 1964).
科学的研究の応用
Reaction with Methanol
2,4-Tolylene diisocyanate (TDI) reacts with methanol through simultaneous paths, leading to different intermediates and the final product, tolylene-2,4-dicarbamate. This reaction has been quantitatively analyzed using NMR, providing insights into the kinetics of the process (Yang, Han, Li, & Li, 2010).
Medical Applications
Tolylene-2,4-diisocyanate has been shown to be an effective coupling reagent for sensitizing erythrocytes with protein antigens in passive hemagglutination reactions, suggesting its utility in immunological assays (Gyenes & Sehon, 1964).
Polymer Reaction Modeling
The polyaddition reaction of 2,4-tolylene diisocyanate with macrodiols, catalyzed by various catalyst systems, has been modeled, providing a better understanding of the reaction mechanisms involved in polymer formation (Sojecki & Trzciński, 2000).
Catalysis Research
Tolylene diisocyanate's reaction with secondary hydroxyl-containing polyoxypropylene triol was studied in the presence of various compounds to assess their catalytic effect. This research aids in understanding the catalysis of isocyanate-hydroxyl reactions, crucial in polymer chemistry (Britain & Gemeinhardt, 1960).
Analysis of Solvent Effects
The effect of solvent polarity on the reaction of phenol with tolylene-2,4-diisocyanate has been studied, showing that solvents significantly affect reaction rates. This research is important for optimizing reactions in polymer chemistry (Yang, Han, Li, & Li, 2012).
Microcapsule Synthesis
Tolylene diisocyanate has been used in synthesizing microcapsules with chlorpyrifos cores and polyurea walls, demonstrating its utility in creating controlled-release systems for minimizing the toxicity of certain substances (Zhang, Zhang, & Jiao, 2006).
Kinetics of Polyurethane Formation
Studies on the kinetics of polyurethane formation using tolylene diisocyanate have provided valuable insights into the reactivity of different functional groups, crucial for developing polyurethane-based materials (Zaverkina, Lodygina, Komratova, Stovbun, & Badamshina, 2006).
Conversion into Urethane Derivatives
Investigations into the conversion of tolylene-2,4-diisocyanate with various agents to form urethane derivatives are important for understanding its reactivity and potential applications in polymer synthesis (Ciemniak, Lesiak, & Balewski, 1986).
Safety and Hazards
2,4-Tolylene diisothiocyanate is a highly toxic chemical. Exposure to this substance can cause severe irritation to the eyes, nose, and throat, as well as respiratory symptoms like coughing and shortness of breath . It can also lead to lung inflammation, chemical burns, and allergic reactions such as skin rashes and itching .
作用機序
Target of Action
2,4-Tolylene diisothiocyanate, also known as Toluene diisocyanate, primarily targets the respiratory system . It is known to cause occupational hazards such as asthma and dermatitis .
Mode of Action
The compound interacts with its targets through a process known as covalent protein crosslinking . This interaction results in changes at the cellular level, leading to the aforementioned health effects.
Biochemical Pathways
It is known that the compound plays a significant role in the preparation of polyurethanes , indicating its involvement in polymerization reactions.
Pharmacokinetics
It is known that the compound reacts with water , which may influence its bioavailability and pharmacokinetic behavior.
Result of Action
The primary molecular and cellular effects of 2,4-Tolylene diisothiocyanate’s action include sensitization of the lungs and the potential development of asthma . Dermatitis, or inflammation of the skin, is another possible outcome .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Tolylene diisothiocyanate. For instance, the compound reacts with water , which could affect its stability and efficacy in humid environments. Additionally, the compound’s vapor pressure is 0.03 mmHg at 25°C , suggesting that temperature can influence its volatility and, consequently, its potential for inhalation exposure.
特性
IUPAC Name |
2,4-diisothiocyanato-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2S2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMVCFPMIBOZCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=S)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197639 | |
| Record name | Isothiocyanic acid, 4-methyl-m-phenylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4891-66-1 | |
| Record name | Benzene, 2,4-diisothiocyanato-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4891-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toluene 2,4-diisothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004891661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC511742 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511742 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isothiocyanic acid, 4-methyl-m-phenylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Tolylene diisothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLUENE 2,4-DIISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP687Z493E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The title mentions "Preparation and Reactions of 2,4-Tolylene diisothiocyanate". Could you elaborate on the typical reactions this compound undergoes and their significance?
A1: 2,4-Tolylene diisothiocyanate, being a diisocyanate, is highly reactive due to the presence of two electrophilic -N=C=S (isothiocyanate) groups. These groups readily react with nucleophiles like amines, alcohols, and thiols. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-{4-[3-(dimethylamino)propoxy]phenyl}-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-4-amine](/img/structure/B1193851.png)

